4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
The compound 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide (hereafter referred to as the "target compound") is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-methylpiperazinyl group at position 3.
Properties
IUPAC Name |
4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-4-24(5-2)28(25,26)16-8-6-15(7-9-16)18-21-17(14-20)19(27-18)23-12-10-22(3)11-13-23/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCXJJTMHLDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as aurora kinase a and serine/threonine-protein kinase plk1.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s plausible that it interacts with its targets (like aurora kinase a and serine/threonine-protein kinase plk1) by binding to their active sites, thereby inhibiting their activity.
Biochemical Pathways
Given its potential kinase inhibition, it could impact cell cycle regulation and other kinase-related pathways.
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used in the cyanation of arenes
Molecular Mechanism
The molecular mechanism of action of 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is not well-defined. It is known that the compound has been used in the cyanation of arenes
Comparison with Similar Compounds
Structural Analogues and Modifications
The target compound belongs to a broader class of 1,3-oxazole–benzenesulfonamide hybrids. Key structural analogs include:
*Estimated values based on structural similarity to analogs.
Key Observations
Impact of Piperazine vs. Aryl Substituents: The 4-methylpiperazinyl group in the target compound introduces a basic nitrogen, enhancing water solubility compared to aryl-substituted analogs like D434-0580 and D434-0613. This may improve pharmacokinetic properties, such as absorption and distribution .
Sulfonamide Alkylation :
- The N,N-diethyl sulfonamide in the target compound confers higher logP (~3.1) compared to dimethyl analogs (logP ~2.5–2.9). This balance between hydrophobicity and solubility is critical for blood-brain barrier penetration or intracellular targeting .
Hydrogen Bonding Capacity :
- The target compound’s polar surface area (estimated ~85 Ų) is comparable to D434-0614 (84.9 Ų), suggesting similar passive diffusion characteristics. Morpholine-containing analogs (e.g., ) exhibit higher polarity due to additional oxygen atoms, which may limit CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
